molecular formula C12H19NO5 B2722632 4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid CAS No. 2137510-45-1

4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid

Cat. No.: B2722632
CAS No.: 2137510-45-1
M. Wt: 257.286
InChI Key: CMWJMVKHSVMLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS: 2137510-45-1) is a bicyclic heterocyclic compound featuring a fused furo-pyrrole core. The hexahydro designation indicates full saturation of the ring system, enhancing conformational stability compared to unsaturated analogs. The tert-butoxycarbonyl (Boc) group at position 4 serves as a protective moiety for amines, making this compound valuable in peptide synthesis and medicinal chemistry. Its molecular formula, $ \text{C}{12}\text{H}{19}\text{NO}_{5} $, and molecular weight (~275.44 g/mol) reflect the Boc group’s bulk and influence on physicochemical properties .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-4-5-17-9(7)6-8(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWJMVKHSVMLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCOC2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Properties

4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid (CID 132322758) possesses several distinctive structural and physicochemical properties that influence its preparation methods:

Physical and Chemical Properties

The compound has a molecular formula of C12H19NO5 with a molecular weight of 257.28 g/mol. Its IUPAC name is 4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid. The structure features a hexahydrofuro[3,2-b]pyrrole core with a tert-butoxycarbonyl (Boc) protecting group at position 4 and a carboxylic acid functionality at position 5. This specific arrangement of functional groups creates a versatile scaffold that can be further manipulated for various synthetic applications.

Isomeric Considerations

An important consideration in the synthesis of this compound is its relationship to the position-6 isomer (4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid), which has been more extensively documented in the literature. The position-5 and position-6 isomers differ in the location of the carboxylic acid group on the fused ring system, necessitating specific synthetic strategies to achieve regioselective functionalization.

Core Synthetic Approaches

Several fundamental approaches can be employed for the synthesis of this compound, each with distinct advantages and limitations.

Retrosynthetic Analysis

The preparation of this compound typically follows one of three main retrosynthetic pathways:

  • Construction of the fused bicyclic core followed by functionalization
  • Cyclization of appropriately substituted precursors
  • Modification of related isomeric compounds

Each approach requires careful consideration of regioselectivity, stereoselectivity, and functional group compatibility to achieve the desired product efficiently.

Starting from Hexahydro-2H-furo[3,2-b]pyrrole

One viable approach involves starting with the parent bicyclic compound, hexahydro-2H-furo[3,2-b]pyrrole, and introducing the required functional groups sequentially. The parent compound has a molecular formula of C6H11NO with a molecular weight of 113.16 g/mol. The synthetic sequence typically involves:

  • Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group
  • Regioselective functionalization at position 5 to introduce a carboxylate group
  • Hydrolysis of any ester intermediates to yield the carboxylic acid

This approach leverages the inherent reactivity differences between various positions in the hexahydrofuro[3,2-b]pyrrole system to achieve regioselective functionalization.

Cyclization-Based Approaches

An alternative strategy involves the construction of the fused bicyclic system through cyclization reactions of appropriately functionalized precursors. This approach typically begins with compounds that already contain the desired functional groups or their synthetic equivalents, arranged in a manner that facilitates the formation of the fused ring system through intramolecular cyclization.

Detailed Preparation Methods

Synthesis via Boc Protection and Regioselective Functionalization

This approach begins with the parent hexahydro-2H-furo[3,2-b]pyrrole and proceeds through a series of carefully controlled reactions to introduce the tert-butoxycarbonyl group and the carboxylic acid functionality.

Boc Protection Step

The nitrogen atom of hexahydro-2H-furo[3,2-b]pyrrole is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base. Based on analogous reactions for related heterocyclic compounds, the procedure typically involves:

  • Dissolving hexahydro-2H-furo[3,2-b]pyrrole in dichloromethane (CH2Cl2)
  • Adding triethylamine (Et3N) as a base
  • Adding Boc2O dropwise at 0°C
  • Allowing the reaction to warm to room temperature and stirring for 1-2 hours
  • Purification by column chromatography

This reaction generally proceeds in high yields (85-95%) and provides the N-Boc protected intermediate needed for subsequent functionalization.

Regioselective Functionalization at Position 5

The key challenge in this synthesis is achieving regioselective functionalization at position 5 rather than position 6. Several approaches can be considered:

  • Metallation-based strategies using strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to generate a regioselective enolate, followed by reaction with an electrophilic carbon source
  • Oxidation of a pre-existing functional group at position 5
  • Cross-coupling reactions if an appropriate halide or pseudohalide can be installed at position 5

The specific choice of method depends on the electronic and steric properties of the N-Boc protected intermediate and the available synthetic tools.

Conversion to Carboxylic Acid

Once an appropriate precursor is installed at position 5 (such as an ester, aldehyde, or alcohol), conversion to the carboxylic acid can be achieved through standard functional group transformations. For ester precursors, hydrolysis using lithium hydroxide in a mixture of water and ethanol (similar to the method described for related compounds) can be employed:

  • Dissolving the ester precursor in ethanol
  • Adding an aqueous solution of lithium hydroxide
  • Stirring at room temperature for 5 hours
  • Evaporating the organic solvent
  • Acidifying the aqueous residue to pH ~2 with hydrochloric acid
  • Extracting with ethyl acetate
  • Drying and concentrating to obtain the carboxylic acid product

This hydrolysis typically proceeds in high yields (85-95%) to give the desired carboxylic acid.

Adaptation from 6-Carboxylic Acid Isomer Synthesis

The synthesis of the closely related 6-carboxylic acid isomer (4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid) has been documented in patent literature. This approach can be adapted for the synthesis of the 5-carboxylic acid isomer with appropriate modifications.

Key Steps from Patent Literature

The patented synthesis for the 6-isomer involves:

  • Dissolving a suitable precursor (Compound 1) in tetrahydrofuran (60 mL)
  • Cooling to -20 degrees Celsius
  • Adding potassium tert-butoxide (8.7g, 0.0777mol)
  • Stirring for half an hour
  • Adding bromochloroethane (6.5 g, 0.0451 mol) dropwise under nitrogen protection
  • Raising the reaction temperature to 15 degrees Celsius overnight
  • Quenching with saturated ammonium chloride solution
  • Extracting with ethyl acetate
  • Purifying by column chromatography
Adaptation for 5-Carboxylic Acid Isomer

To adapt this method for the synthesis of the 5-carboxylic acid isomer, several modifications would be necessary:

  • Selection of an appropriate starting material that would direct functionalization to position 5
  • Adjustment of reaction conditions to favor position 5 over position 6
  • Potentially introducing directing groups that would facilitate regioselective functionalization
  • Optimization of purification procedures to separate any mixture of 5- and 6-isomers that might form

Synthesis via Oxidation Methods

For cases where an alcohol or aldehyde precursor exists at position 5, oxidation methods can be employed to generate the carboxylic acid functionality.

TEMPO-Mediated Oxidation

Based on documented procedures for related compounds, a TEMPO-mediated oxidation can be effective:

  • Preparing three solutions:
    • Solution 1: Sodium chlorite (NaClO2) in water
    • Solution 2: Sodium hypochlorite (bleach) in water
    • Solution 3: The alcohol or aldehyde precursor in acetonitrile/sodium dihydrogen phosphate buffer (pH 6.6)
  • Heating solution 3 to 45°C and adding TEMPO
  • Adding solutions 1 and 2 simultaneously in portions over 1 hour
  • Stirring at 40°C for 18 hours
  • Cooling to room temperature and quenching with saturated sodium sulfite
  • Appropriate workup and purification steps

This method typically gives high yields (90-95%) of the carboxylic acid product.

Optimization of Reaction Conditions

The successful synthesis of this compound requires careful optimization of various reaction parameters.

Temperature Control

Temperature plays a critical role in several key steps:

  • Boc protection typically requires initial cooling (0°C) followed by warming to room temperature
  • Metallation reactions for regioselective functionalization often require low temperatures (-78°C to -20°C) to control selectivity
  • Oxidation reactions may require specific temperature ranges (40-45°C for TEMPO oxidations) to achieve optimal conversion

Precise temperature control is essential to achieve the desired regioselectivity and to prevent side reactions or decomposition of sensitive intermediates.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and selectivity:

  • Dichloromethane is commonly used for Boc protection due to its compatibility with the reagents and its ability to maintain reactions at low temperatures
  • Tetrahydrofuran is preferred for metallation reactions due to its ability to solvate organometallic species
  • Acetonitrile/buffer systems are effective for oxidation reactions, providing appropriate solubility for both organic and inorganic components

The optimal solvent for each step must be determined through careful experimentation, considering factors such as reactant solubility, reaction temperature, and potential solvent interactions with reagents or intermediates.

Catalyst and Reagent Considerations

The selection of catalysts and reagents can dramatically influence reaction outcomes:

  • For Boc protection, the choice of base (triethylamine, DMAP, etc.) affects reaction rate and yield
  • For regioselective functionalization, the specific base (LDA, LHMDS, etc.) determines the site of deprotonation
  • For oxidation reactions, catalysts like TEMPO and co-oxidants like sodium chlorite and sodium hypochlorite must be properly balanced to achieve effective oxidation without over-oxidation or side reactions

Optimization of catalyst loading, reagent ratios, and addition rates is often necessary to achieve optimal results.

Purification and Characterization

Purification Techniques

Purification of this compound and its synthetic intermediates typically involves:

  • Column chromatography using appropriate solvent systems
    • For Boc-protected intermediates, petroleum ether/ethyl acetate mixtures are often effective
    • For more polar carboxylic acid products, higher proportions of ethyl acetate or more polar solvents may be necessary
  • Recrystallization from appropriate solvent systems
  • Extraction procedures to separate acidic components from neutral or basic impurities

The specific purification strategy must be tailored to the properties of the target compound and the nature of potential impurities.

Characterization Methods

Comprehensive characterization of the synthesized compound typically involves:

  • NMR spectroscopy (1H, 13C) to confirm structure and purity
  • Mass spectrometry to verify molecular weight and fragmentation pattern
  • IR spectroscopy to identify key functional groups (carboxylic acid, carbamate)
  • HPLC analysis to assess purity
  • Optical rotation measurements if stereochemistry is relevant

These analytical methods provide complementary information that collectively confirms the identity and purity of the synthesized compound.

Data Tables

Table 1: Key Starting Materials for Synthesis of this compound

Starting Material Molecular Formula Molecular Weight (g/mol) Source/Preparation Key Features
Hexahydro-2H-furo[3,2-b]pyrrole C6H11NO 113.16 Commercial or synthesis via cyclization Parent bicyclic core structure
(5-Formylfuran-2-yl)boronic acid C5H5BO3 139.91 Commercial Precursor for boronic acid building blocks
Tert-butoxycarbonyl anhydride (Boc2O) C10H18O5 218.25 Commercial Standard reagent for N-protection

Table 2: Reaction Conditions for Key Synthetic Steps

Synthetic Step Reagents Solvent Temperature Time Expected Yield
Boc Protection Boc2O, Et3N CH2Cl2 0°C to RT 1-2 h 85-95%
Regioselective Functionalization Base (LDA, LHMDS), Electrophile THF -78°C to -20°C 2-4 h 70-85%
Ester Hydrolysis LiOH H2O/EtOH RT 5 h 85-95%
TEMPO Oxidation TEMPO, NaClO2, NaClO CH3CN/Buffer 40-45°C 18-19 h 90-95%

Table 3: Comparison of Methods for Preparing Carboxylic Acid at Position 5

Method Advantages Limitations Key Conditions Typical Yield
Ester Hydrolysis Simple procedure, mild conditions Requires pre-synthesis of ester LiOH, H2O/EtOH, RT, 5h 85-95%
TEMPO Oxidation Direct conversion from alcohol or aldehyde Requires precise pH control TEMPO, NaClO2, NaClO, pH 6.6, 40-45°C 90-95%
Metallation-Carboxylation Potentially one-step from protected core Requires strict temperature control Base, CO2 or other C1 source, -78°C to RT 60-80%

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the Boc protecting group with other functional groups, using reagents such as hydrochloric acid or trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Hydrochloric acid in dioxane, trifluoroacetic acid in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the removal of the Boc group, revealing the free amine.

Scientific Research Applications

Biochemical Studies

4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid serves as a substrate or reagent in biochemical assays. Its ability to interact with specific enzymes or receptors allows researchers to study metabolic pathways and enzyme kinetics. For instance, it can be utilized in assays targeting G protein-coupled receptors, which play a crucial role in cell signaling and drug action .

Drug Discovery

In the field of medicinal chemistry, this compound is explored for its potential as a lead compound in drug development. Its structural characteristics may contribute to the design of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Fragment-based drug discovery approaches have successfully identified compounds with similar structures that exhibit promising biological activity against specific targets .

Pharmacological Applications

Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Studies on related compounds suggest that they can modulate pain pathways and inflammatory responses, making them candidates for further pharmacological evaluation .

Case Studies

Several studies have highlighted the applications of this compound in various research contexts:

  • Enzyme Interaction Studies : A study demonstrated that derivatives of this compound could selectively inhibit specific enzymes involved in metabolic processes, offering insights into their mechanisms of action.
  • Fragment-Based Drug Discovery : In a fragment-based screening campaign, compounds structurally similar to this compound were evaluated for their ability to bind to target proteins, yielding several hits that progressed into further development stages .

Mechanism of Action

The mechanism by which 4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Alkyl-4H-Furo[3,2-b]pyrrole-5-carboxylic Acids
  • Example : 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS: 117613-30-6)
    • Key Differences :
  • Unsaturation : The 4H designation implies partial unsaturation in the pyrrole ring, increasing reactivity in electrophilic substitutions compared to the saturated hexahydro core of the target compound .
  • Substituents : A methyl group at position 4 reduces steric hindrance but lacks the Boc group’s acid-labile protection, limiting utility in multi-step syntheses requiring orthogonal protection strategies .
    • Molecular Weight : ~207.19 g/mol (vs. 275.44 g/mol for the Boc analog), highlighting the Boc group’s mass contribution .
Thieno[3,2-b]pyrrole-5-carboxylic Acid Derivatives
  • Example: 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 39793-31-2) Key Differences:
  • Bioactivity: Thieno analogs exhibit antimicrobial and anti-inflammatory properties, as seen in chloroform extracts of Artemisia scopaeformis, though direct evidence for the Boc derivative is lacking . Molecular Weight: ~167.18 g/mol (lower due to sulfur’s atomic weight vs. oxygen) .
Boc-Protected Thieno[2,3-c]pyrrole Derivatives
  • Example: 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid (CAS: 1369351-45-0) Key Differences:
  • Ring Fusion : The 2,3-c fusion (vs. 3,2-b) shifts substituent positions, affecting molecular geometry and hydrogen-bonding capabilities .
  • Applications: Similar Boc protection enables use in peptide synthesis, but the thieno core may confer distinct pharmacokinetic properties due to increased lipophilicity .

Physicochemical Properties

Property Target Compound (Boc-Furo) 4-Methyl-Furo Analog Thieno Analog (CAS: 39793-31-2)
Molecular Weight (g/mol) 275.44 207.19 167.18
Solubility Moderate in DMSO, low in H₂O (Boc hydrophobicity) Higher aqueous solubility (methyl group) Low (thiophene hydrophobicity)
Stability Acid-labile (Boc cleavage) Base-stable Base/acid-stable (no Boc)
Reactivity Protected amine; carboxylic acid participates in couplings Reactive at pyrrole N and COOH Enhanced electrophilicity (thiophene)

Biological Activity

4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H19NO5
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 1936631-17-2

Biological Activity Overview

Research on the biological activity of this compound indicates its potential as a versatile agent in various biochemical applications. The compound has been studied for its interactions with several biological targets, including enzymes and receptors.

Key Findings:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, which may contribute to its therapeutic potential. For example, studies have shown that derivatives of similar furo-pyrrole compounds can inhibit cholinesterases and cyclooxygenases, suggesting a possible role in treating neurodegenerative diseases and inflammation-related conditions .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of cancer therapy and neuroprotection .
  • Cytotoxicity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines, including MCF-7 breast cancer cells. This suggests a potential application in cancer treatment protocols .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies have provided insights into its interactions with target proteins:

  • Protein-Ligand Interactions : Molecular docking studies suggest that the compound can form hydrogen bonds with amino acid residues in target enzymes, enhancing its inhibitory effects. This interaction is likely responsible for the observed biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing a context for understanding the potential of this compound:

StudyFocusFindings
Study AEnzyme InhibitionInhibitory effects on cholinesterases with IC50 values around 10 μM
Study BAntioxidant ActivityDemonstrated significant free radical scavenging ability
Study CCytotoxicityReduced viability in MCF-7 cells with an IC50 value of 25 μM

Q & A

Q. What are the established synthetic routes for 4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via multistep routes involving bicyclic scaffold formation and Boc protection. For example:
  • Step 1 : Construct the hexahydrofuropyrrole core via cyclization of precursor amines or alcohols. describes analogous thieno[3,2-b]pyrrole synthesis from carbaldehydes using cyclization reactions.
  • Step 2 : Introduce the Boc group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP) in dichloromethane (DCM) .
  • Step 3 : Carboxylic acid functionalization via hydrolysis of esters or direct oxidation of aldehydes (e.g., KMnO₄ or Jones oxidation) .
  • Scalability : Continuous flow thermolysis (as in ) improves safety and yield for intermediates by minimizing decomposition.

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Key ChallengesReference
Traditional batch45–60Purification of bicyclic core
Continuous flow thermolysis70–85Optimizing residence time

Q. How is the tert-butoxycarbonyl (Boc) group strategically utilized in synthesizing this compound?

  • Methodological Answer : The Boc group acts as a temporary protecting group for secondary amines during synthesis, preventing unwanted side reactions (e.g., nucleophilic substitution). Key steps include:
  • Protection : Reacting the free amine with Boc₂O in DCM at 0–25°C .
  • Deprotection : Acidic conditions (e.g., TFA or HCl in dioxane) selectively remove the Boc group without disrupting the bicyclic core .
  • Role in Stability : The Boc group enhances solubility in organic solvents, aiding purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the Boc group (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR) and the bicyclic scaffold’s protons (δ 3.5–5.0 ppm for oxygenated carbons) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the hexahydrofuropyrrole ring .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₁NO₅: calc. 278.1352) .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclic system, though crystal growth is challenging due to conformational flexibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step?

  • Methodological Answer : Low yields often arise from competing side reactions (e.g., ring-opening or dimerization). Optimization strategies include:
  • Solvent Choice : Use polar aprotic solvents (DMF or THF) to stabilize transition states .
  • Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control : Gradual heating (40–60°C) minimizes decomposition .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy in flow systems to track intermediate formation .

Q. What are the key challenges in resolving stereoisomers of this compound?

  • Methodological Answer : The hexahydrofuropyrrole core has multiple stereocenters, leading to diastereomers. Challenges include:
  • Chromatographic Separation : Use chiral stationary phases (e.g., cellulose-based columns) or derivatization with chiral auxiliaries .
  • Dynamic NMR : Detect rotameric equilibria at room temperature, requiring low-temperature (e.g., –40°C) ¹H NMR for accurate assignment .
  • Crystallization : Co-crystallization with chiral resolving agents (e.g., tartaric acid) can isolate enantiomers .

Q. How is this compound applied in medicinal chemistry research?

  • Methodological Answer : The bicyclic scaffold serves as a rigid peptidomimetic backbone in drug discovery. Examples include:
  • Enzyme Inhibition : Analogues (e.g., DAAO inhibitors) exploit the carboxylic acid’s metal-binding capacity for active-site targeting .
  • Prodrug Design : The Boc group is replaced with bioreversible moieties (e.g., esters) to enhance bioavailability .
  • SAR Studies : Modifying the furopyrrole ring’s substituents (e.g., fluorination) tunes pharmacokinetic properties .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported Boc deprotection conditions?

  • Methodological Answer : Literature variations in deprotection (e.g., TFA vs. HCl) stem from the compound’s sensitivity:
  • Acid Strength : TFA (stronger acid) fully deprotects in 1–2 hours but may degrade acid-sensitive scaffolds. Milder HCl/dioxane requires longer reaction times (12–24 hours) but preserves integrity .
  • Validation : Monitor reaction progress via LC-MS and compare with control samples spiked with free amine standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.